Cas no 1607837-98-8 (5-Bromo-3,4-dichloropyridin-2-amine)

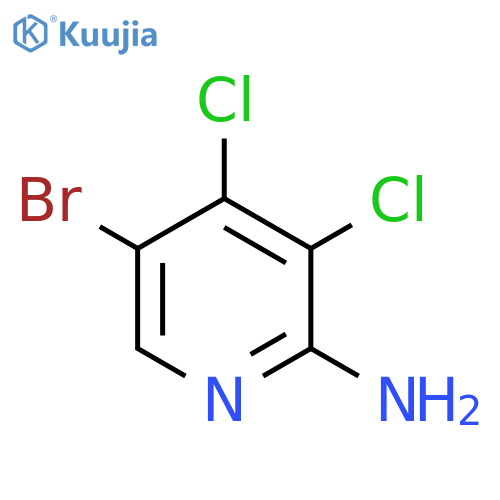

1607837-98-8 structure

商品名:5-Bromo-3,4-dichloropyridin-2-amine

CAS番号:1607837-98-8

MF:C5H3BrCl2N2

メガワット:241.900717973709

MDL:MFCD29761317

CID:4610833

PubChem ID:90112572

5-Bromo-3,4-dichloropyridin-2-amine 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-3,4-dichloropyridin-2-amine

- BCP33647

- 5-Bromo-3,4-dichloro-pyridin-2-ylamine

- SCHEMBL15661581

- BBYPUQDFQKZHNW-UHFFFAOYSA-N

- A1-10267

- 1607837-98-8

- DB-113643

- MFCD29761317

- 5-Bromo-3,4-dichloropyridin-2-ylamine

- CS-13354

- AKOS027441490

- CS-B1531

-

- MDL: MFCD29761317

- インチ: 1S/C5H3BrCl2N2/c6-2-1-10-5(9)4(8)3(2)7/h1H,(H2,9,10)

- InChIKey: BBYPUQDFQKZHNW-UHFFFAOYSA-N

- ほほえんだ: BrC1=CN=C(C(=C1Cl)Cl)N

計算された属性

- せいみつぶんしりょう: 239.88567g/mol

- どういたいしつりょう: 239.88567g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 124

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.9

- 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

- 密度みつど: 1.9±0.1 g/cm3

- ふってん: 273.2±35.0 °C at 760 mmHg

- フラッシュポイント: 119.1±25.9 °C

- じょうきあつ: 0.0±0.6 mmHg at 25°C

5-Bromo-3,4-dichloropyridin-2-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-Bromo-3,4-dichloropyridin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB543131-250 mg |

5-Bromo-3,4-dichloropyridin-2-amine; . |

1607837-98-8 | 250MG |

€279.70 | 2023-04-14 | ||

| Chemenu | CM243148-1g |

5-Bromo-3,4-dichloropyridin-2-amine |

1607837-98-8 | 97% | 1g |

$688 | 2021-08-04 | |

| Chemenu | CM243148-1g |

5-Bromo-3,4-dichloropyridin-2-amine |

1607837-98-8 | 97% | 1g |

$255 | 2022-06-12 | |

| Alichem | A029189234-25g |

5-Bromo-3,4-dichloropyridin-2-amine |

1607837-98-8 | 97% | 25g |

4,783.80 USD | 2021-06-01 | |

| eNovation Chemicals LLC | D701290-5g |

2-Amino-5-bromo-3,4-dichloropyridine |

1607837-98-8 | 95% | 5g |

$1490 | 2025-02-21 | |

| A2B Chem LLC | AF01435-250mg |

5-Bromo-3,4-dichloropyridin-2-amine |

1607837-98-8 | 97% | 250mg |

$168.00 | 2024-04-20 | |

| eNovation Chemicals LLC | D701290-5g |

2-Amino-5-bromo-3,4-dichloropyridine |

1607837-98-8 | 95% | 5g |

$1490 | 2025-02-28 | |

| abcr | AB543131-1 g |

5-Bromo-3,4-dichloropyridin-2-amine; . |

1607837-98-8 | 1g |

€619.60 | 2023-04-14 | ||

| eNovation Chemicals LLC | D701290-1g |

2-Amino-5-bromo-3,4-dichloropyridine |

1607837-98-8 | 95% | 1g |

$530 | 2024-05-23 | |

| eNovation Chemicals LLC | D701290-5g |

2-Amino-5-bromo-3,4-dichloropyridine |

1607837-98-8 | 95% | 5g |

$1490 | 2024-05-23 |

5-Bromo-3,4-dichloropyridin-2-amine 関連文献

-

1. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494

1607837-98-8 (5-Bromo-3,4-dichloropyridin-2-amine) 関連製品

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1607837-98-8)5-Bromo-3,4-dichloropyridin-2-amine

清らかである:99%

はかる:1g

価格 ($):812.0